molecular formula C21H21FN2O4 B4720183 N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide

カタログ番号 B4720183
分子量: 384.4 g/mol
InChIキー: FZNGPZOREHUZKU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide, also known as BRL-15572, is a small molecule antagonist of the orexin-1 receptor. Orexin-1 receptor is a G-protein coupled receptor that is involved in various physiological processes such as sleep-wake cycle, feeding behavior, and energy metabolism. BRL-15572 has been extensively studied for its potential therapeutic applications in treating various disorders such as insomnia, obesity, and drug addiction.

作用機序

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide selectively blocks the orexin-1 receptor, which is a G-protein coupled receptor that is involved in various physiological processes such as sleep-wake cycle, feeding behavior, and energy metabolism. The orexin-1 receptor is predominantly expressed in the lateral hypothalamus and plays a crucial role in regulating wakefulness and feeding behavior. N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide acts as a competitive antagonist of the orexin-1 receptor and prevents the binding of orexin-A and orexin-B, which are the endogenous ligands of the receptor.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase sleep duration and improve sleep quality in animal models of insomnia. It has also been shown to reduce food intake and body weight in animal models of obesity. In addition, N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has been shown to reduce drug-seeking behavior in animal models of drug addiction. N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has also been studied for its potential neuroprotective effects and has been shown to protect against neurodegeneration in animal models of Parkinson's disease and Alzheimer's disease.

実験室実験の利点と制限

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has several advantages and limitations for lab experiments. One of the advantages is its selectivity for the orexin-1 receptor, which allows for specific targeting of this receptor. Another advantage is its ability to cross the blood-brain barrier, which allows for central nervous system effects. However, one limitation is its relatively short half-life, which may limit its duration of action. Another limitation is its potential off-target effects, which may affect the interpretation of experimental results.

将来の方向性

There are several future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide. One direction is the development of more selective and potent antagonists of the orexin-1 receptor. Another direction is the study of the long-term effects of N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide on sleep, feeding behavior, and drug addiction. Additionally, the potential neuroprotective effects of N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide warrant further investigation. Finally, the development of N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide as a therapeutic agent for various disorders such as insomnia, obesity, and drug addiction requires further clinical studies.

科学的研究の応用

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various disorders such as insomnia, obesity, and drug addiction. It has been shown to selectively block the orexin-1 receptor, which plays a crucial role in regulating sleep-wake cycle and feeding behavior. N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has been studied in animal models of insomnia and has been shown to increase sleep duration and improve sleep quality. It has also been studied in animal models of obesity and has been shown to reduce food intake and body weight. In addition, N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has been studied in animal models of drug addiction and has been shown to reduce drug-seeking behavior.

特性

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O4/c22-17-3-1-2-16(11-17)21(26)24-8-6-15(7-9-24)20(25)23-12-14-4-5-18-19(10-14)28-13-27-18/h1-5,10-11,15H,6-9,12-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNGPZOREHUZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC3=C(C=C2)OCO3)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide
Reactant of Route 6
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。